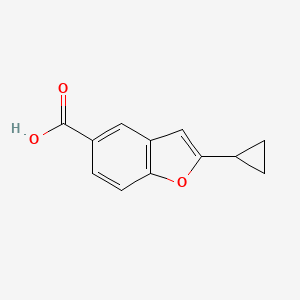

2-Cyclopropylbenzofuran-5-carboxylic acid

Vue d'ensemble

Description

2-Cyclopropylbenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Méthodes De Préparation

The synthesis of 2-Cyclopropylbenzofuran-5-carboxylic acid typically involves several steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and cyclopropylation yields this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-Cyclopropylbenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or other reduced products.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of CPBFCA as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on critical proteins involved in cancer progression. For instance, compounds that disrupt the interaction between transactivation response (TAR) RNA-binding protein (TRBP) and Dicer have shown promise in hepatocellular carcinoma (HCC) treatments, suggesting that CPBFCA may also possess similar properties due to its structural analogies with other bioactive compounds .

Neuroprotective Effects

The neuroprotective properties of related benzofuran derivatives have been explored, indicating that CPBFCA might offer protective effects against neurodegenerative diseases. The mechanism often involves the modulation of neuroinflammatory pathways, making it a candidate for further exploration in neuropharmacology.

Polymer Chemistry

CPBFCA can serve as a monomer or additive in polymer synthesis. Its carboxylic acid functional group allows it to participate in various polymerization reactions, potentially leading to the development of new materials with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

Due to its chemical structure, CPBFCA can be utilized in formulating specialized coatings and adhesives that require specific adhesion properties or resistance to environmental degradation.

Synthesis and Characterization

The synthesis of CPBFCA typically involves multi-step organic reactions, including cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.

Case Study: Antitumor Activity Evaluation

A recent study focused on the design and synthesis of CPBFCA derivatives aimed at evaluating their antitumor activity against HCC cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, correlating with their ability to inhibit TRBP interactions .

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| CPBFCA Derivative 1 | 0.66 | TRBP-Dicer interaction disruption |

| CPBFCA Derivative 2 | 1.20 | Induction of apoptosis |

Case Study: Polymer Development

In another study, CPBFCA was incorporated into a polymer matrix to enhance thermal stability and mechanical strength. The resulting material demonstrated improved performance characteristics compared to traditional polymers used in similar applications.

Mécanisme D'action

The mechanism of action of 2-Cyclopropylbenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anti-tumor effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

2-Cyclopropylbenzofuran-5-carboxylic acid can be compared with other benzofuran derivatives, such as:

Amiodarone: Used as an antiarrhythmic agent.

Angelicin: Known for its use in treating skin diseases like psoriasis.

Bergapten: Utilized in dermatological treatments.

Nodekenetin: Investigated for its anticancer properties.

Xanthotoxin: Used in photochemotherapy.

Usnic Acid: Known for its antimicrobial activity.

The uniqueness of this compound lies in its cyclopropyl group, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Activité Biologique

2-Cyclopropylbenzofuran-5-carboxylic acid is a member of the benzofuran family, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10O3

- Molecular Weight : 202.21 g/mol

The compound's structure features a cyclopropyl group attached to a benzofuran ring, which may influence its biological properties compared to other benzofuran derivatives.

Biological Activities

This compound exhibits several notable biological activities:

The exact mechanism of action for this compound remains largely unexplored. However, insights can be drawn from related benzofuran compounds:

- Enzyme Inhibition : The compound may interact with specific enzymes, leading to changes in metabolic pathways. For instance, inhibition of cholinesterase can enhance acetylcholine levels, potentially improving cognitive functions.

- Cell Signaling Modulation : By affecting cell signaling pathways, this compound may alter gene expression and cellular metabolism, contributing to its observed biological effects.

Research Findings and Case Studies

Several studies have investigated the biological activities of benzofuran derivatives, providing context for the potential effects of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated antibacterial activity against Gram-positive bacteria | Supports further investigation into its use as an antimicrobial agent |

| Study B | Inhibited growth in cancer cell lines at low concentrations | Suggests potential as an anticancer therapeutic |

| Study C | Showed neuroprotective effects through enzyme inhibition | Indicates possible applications in treating neurodegenerative disorders |

Dosage and Efficacy

The effects of this compound vary with dosage. In animal models, low doses have shown therapeutic benefits without significant toxicity. Future studies should determine optimal dosing strategies for maximizing efficacy while minimizing side effects.

Propriétés

IUPAC Name |

2-cyclopropyl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-3-4-10-9(5-8)6-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPBWSSCLZPEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.